Oxalic acid; bis(tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate)

Aqueous solubility Drug formulation Medicinal chemistry building blocks

The target compound is a hemioxalate salt of tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate, a Boc-protected spirocyclic diamine featuring a conformationally restricted 4,7-diazaspiro[2.5]octane core. Its molecular formula is C24H42N4O8 (MW 514.61), containing two equivalents of the Boc‑protected amine and one equivalent of oxalic acid.

Molecular Formula C24H42N4O8
Molecular Weight 514.62
CAS No. 2173992-48-6
Cat. No. B2601845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxalic acid; bis(tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate)
CAS2173992-48-6
Molecular FormulaC24H42N4O8
Molecular Weight514.62
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNCC12CC2.CC(C)(C)OC(=O)N1CCNCC12CC2.C(=O)(C(=O)O)O
InChIInChI=1S/2C11H20N2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-7-6-12-8-11(13)4-5-11;3-1(4)2(5)6/h2*12H,4-8H2,1-3H3;(H,3,4)(H,5,6)
InChIKeyLMFXMTQTMMFZFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Oxalic Acid; bis(tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate) (CAS 2173992-48-6): Hemioxalate Salt of a Spirocyclic Diamine Building Block for Pharmaceutical R&D


The target compound is a hemioxalate salt of tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate, a Boc-protected spirocyclic diamine featuring a conformationally restricted 4,7-diazaspiro[2.5]octane core . Its molecular formula is C24H42N4O8 (MW 514.61), containing two equivalents of the Boc‑protected amine and one equivalent of oxalic acid. This compound belongs to the class of 4,7-diazaspiro[2.5]octane derivatives, which have been employed as rigid scaffolds in the design of MDM2-p53 protein–protein interaction inhibitors and other bioactive molecules [1]. The hemioxalate salt form is offered commercially at ≥97% purity and serves as a key intermediate for medicinal chemistry and chemical biology applications.

Why the Hemioxalate Salt Form (CAS 2173992-48-6) Cannot Be Substituted by the Free Base or Hydrochloride Salt Without Risk


The tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate scaffold is commercially available in multiple solid forms—free base (CAS 674792-08-6), hydrochloride salt (CAS 2306265-21-2), mono‑oxalate (CAS 2133298-71-0), and the hemioxalate salt (CAS 2173992-48-6). These forms differ significantly in physicochemical properties that directly affect experimental workflow and reproducibility. The free base is air‑sensitive and requires storage under inert gas at 2–8 °C, with limited aqueous solubility (7.01 mg/mL) . Hydrochloride salts of amines are frequently hygroscopic, which can compromise accurate weighing and consistent reaction stoichiometry [1]. The hemioxalate salt provides room‑temperature storage stability, substantially higher aqueous solubility, and non‑hygroscopic handling characteristics—differences that translate into altered reaction kinetics in aqueous media, distinct extraction behavior in biphasic systems, and divergent chromatographic retention. Procurement of the correct salt form is therefore critical to reproduce published procedures and achieve expected outcomes.

Quantitative Differentiation of Oxalic Acid; bis(tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate) (CAS 2173992-48-6) vs. Closest Analogs


Aqueous Solubility: Hemioxalate Salt (134.0 mg/mL) vs. Free Base (7.01 mg/mL) – Approximately 19‑Fold Enhancement

Predicted aqueous solubility values, calculated using the ESOL topological method (Delaney JS, 2004), reveal a ~19.1‑fold higher solubility for the hemioxalate salt (134.0 mg/mL; Log S ESOL = −0.58) compared to the corresponding free base, tert‑butyl 4,7‑diazaspiro[2.5]octane‑4‑carboxylate (7.01 mg/mL; Log S ESOL = −1.48), with both values sourced from Bidepharm product pages that apply the same computational model . The free base falls into the 'Moderately soluble' class (Log S < −4), whereas the hemioxalate salt is classified as 'Soluble' (Log S > −2).

Aqueous solubility Drug formulation Medicinal chemistry building blocks

Lipophilicity Modulation: Hemioxalate Salt (Consensus Log P = 0.51) vs. Free Base (Consensus Log P = 1.26) – ΔLog P = −0.75

The consensus Log P (average of five predictive methods: iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS‑IT) reported on Bidepharm product pages is 0.51 for the hemioxalate salt versus 1.26 for the free base , representing a reduction of 0.75 log units. This lower lipophilicity reflects the contribution of the polar oxalate counterion and predicts altered extractability in water‑organic biphasic systems frequently used in work‑up and purification.

Lipophilicity LOGP Partition coefficient Purification

Storage and Handling: Room Temperature Stability of Hemioxalate Salt vs. Air‑Sensitive Free Base Requiring Inert Gas and 2–8 °C

The free base (CAS 674792-08-6) is specified as 'Air Sensitive' and requires storage under inert gas at 2–8 °C according to TCI . Multiple suppliers state that the hemioxalate salt (CAS 2173992-48-6) may be stored at room temperature without inert atmosphere requirements—CalpacLab lists 'Storage Restrictions: Room temperature' [1], and GLPBio similarly specifies 'Store at RT' [2]. The absence of air‑sensitivity labeling and the relaxed temperature requirement represent a meaningful operational distinction.

Chemical stability Storage conditions Laboratory handling Procurement logistics

Hygroscopicity: Non‑Hygroscopic Oxalate Salt vs. Potentially Hygroscopic Hydrochloride Counterpart

In a systematic study of prazosin salt forms (Kumar et al., 2012), all tested organic acid salts—including the oxalate—were non‑hygroscopic at 40 °C/75% RH, whereas the anhydrous hydrochloride salt exhibited measurable moisture uptake [1]. Although this is a class‑level inference rather than a direct measurement of the target compound, the trend is consistent with the general observation that oxalate counterions tend to form robust hydrogen‑bonded lattices that resist moisture sorption. Hydrochloride salts of aliphatic amines are conversely known to be deliquescent or hygroscopic, a behavior that can lead to variable mass and compromised stoichiometry during weighing.

Hygroscopicity Salt selection Gravimetric accuracy Solid‑state properties

Stoichiometric Efficiency: Hemi‑Oxalate (2 Amine Equivalents per Salt Unit) vs. Mono‑Oxalate (1 Equivalent)

The hemioxalate salt (C24H42N4O8, MW 514.61 g/mol) provides two equivalents of the Boc‑protected amine per salt formula unit, giving an effective equivalent weight of ~257.3 g per mole of amine . By contrast, the mono‑oxalate salt tert‑butyl 4,7‑diazaspiro[2.5]octane‑4‑carboxylate oxalate (CAS 2133298‑71‑0, C13H22N2O6, MW 302.32) delivers only one amine equivalent at 302.3 g/mol . The hemioxalate thus requires approximately 15% less mass per amine equivalent, an advantage in reactions where the Boc group is subsequently removed and the free amine is the productive species.

Equivalent weight Reaction stoichiometry Cost efficiency Process chemistry

Spirocyclic Scaffold Conformational Rigidity: 4,7-Diazaspiro[2.5]octane vs. Flexible Linear Diamine Building Blocks

The 4,7-diazaspiro[2.5]octane core imposes a rigid spirocyclic architecture that restricts conformational freedom relative to flexible linear diamines such as N‑Boc‑ethylenediamine. Reviews on spirocyclic compounds in drug discovery highlight that such conformational restriction can reduce the entropic penalty upon target binding, improve potency and selectivity, and present substituents with defined exit vectors that access cryptic binding pockets [1]. This scaffold has been specifically exploited in the design of MDM2‑p53 protein–protein interaction inhibitors, where precise spatial orientation of pharmacophoric groups is critical for disrupting the shallow, extended binding interface [2]. The hemioxalate salt provides this rigid scaffold in a ready‑to‑deprotect format.

Conformational restriction Drug design Scaffold diversity Protein–protein interactions

Validated Application Scenarios for Oxalic Acid; bis(tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate) (CAS 2173992-48-6)


MDM2–p53 Protein–Protein Interaction (PPI) Inhibitor Design

The 4,7‑diazaspiro[2.5]octane scaffold has been employed as a rigid core in imidazothiazole‑derived inhibitors of the MDM2–p53 interaction, a validated oncology target [1]. The conformational restriction imposed by the spirocyclic architecture enables precise spatial presentation of substituents that occupy the p53‑binding cleft of MDM2. The hemioxalate salt (CAS 2173992-48-6) provides the Boc‑protected scaffold in a form that can be readily deprotected and elaborated, with the aqueous solubility advantage (134.0 mg/mL, Section 3, Evidence 1) facilitating subsequent coupling reactions in mixed aqueous‑organic media.

Kinase Inhibitor and ATP‑Binding Site Mimetic Synthesis

Diazaspirocyclic compounds have been explored as hingebinder mimics in kinase inhibitor programs [2]. The 4,7‑diazaspiro[2.5]octane core provides two differentiated nitrogen atoms that can be sequentially functionalized—one bearing the Boc protecting group, the other available for introduction of heteroaromatic hinge‑binding groups. The room‑temperature storage stability of the hemioxalate salt (Section 3, Evidence 3) is particularly advantageous for parallel medicinal chemistry libraries where multiple building blocks must be maintained in accessible, ready‑to‑weigh form.

Peptidomimetic Scaffold for Target Binding Conformation Restriction

Replacing flexible peptide linkers with the 4,7‑diazaspiro[2.5]octane scaffold reduces conformational entropy and can improve proteolytic stability and membrane permeability of peptidomimetics [3]. The lower lipophilicity of the hemioxalate salt (Log P = 0.51 vs. 1.26 for the free base, Section 3, Evidence 2) predicts improved aqueous compatibility during solid‑phase peptide synthesis (SPPS) or solution‑phase fragment coupling. The non‑hygroscopic nature of the oxalate salt (Section 3, Evidence 4) ensures consistent gravimetric addition in automated synthesizers.

Ligand Precursor for Chiral Catalysts and Metal–Ligand Complexes

The 4,7‑diazaspiro[2.5]octane framework provides a C2‑symmetric or desymmetrized diamine that, upon Boc deprotection, can serve as a chelating ligand for transition metals. The hemioxalate salt's stoichiometric efficiency—two amine equivalents per salt unit (Section 3, Evidence 5)—reduces the mass of salt required per catalytic loading, an economically relevant factor in process‑scale asymmetric catalysis where ligand costs contribute significantly to overall process economics .

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